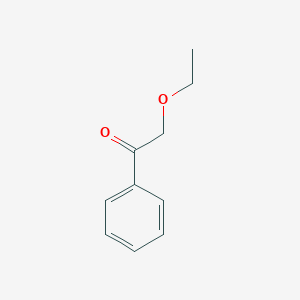

2-Ethoxy-1-phenylethanone

描述

Structure

3D Structure

属性

IUPAC Name |

2-ethoxy-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-2-12-8-10(11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBMWDBHKRZTOMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60933461 | |

| Record name | 2-Ethoxy-1-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14869-39-7 | |

| Record name | 2'-Ethoxyacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014869397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethoxy-1-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms Involving 2 Ethoxy 1 Phenylethanone

Photochemical Transformations and Excited State Mechanisms

Upon absorption of light, 2-ethoxy-1-phenylethanone is promoted to an electronically excited state, initiating a cascade of photophysical and photochemical processes. The dominant pathway is the Norrish Type II reaction, a well-established photochemical process for ketones and aldehydes possessing an abstractable γ-hydrogen atom. wikipedia.org

Detailed Mechanistic Pathways of Norrish Type II Photoelimination Reactions

The Norrish Type II reaction in this compound involves an intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen. scispace.com This process leads to the formation of a 1,4-diradical intermediate, which can then undergo further reactions to yield the final products. wikipedia.orgyoutube.com Theoretical studies, particularly using Density Functional Theory (DFT), have been instrumental in dissecting the nuanced steps of this pathway. nih.govwiley.com

A central point of investigation in the Norrish Type II mechanism for compounds like this compound is whether the initial γ-hydrogen abstraction is a stepwise or a concerted process. Theoretical calculations have been crucial in resolving this debate. nih.govresearchgate.net Studies utilizing DFT and Time-Dependent DFT (TD-DFT) on this compound and its para-substituted derivatives have proposed detailed reaction pathways. wiley.com These computational models allow for the mapping of the potential energy surface, including the identification of transition states and intermediates. The findings from these theoretical studies suggest a stepwise mechanism, where the hydrogen abstraction leads to the formation of a distinct diradical intermediate rather than a single, concerted transition state leading directly to products. wiley.comresearchgate.net

Following the intramolecular γ-hydrogen abstraction, a 1,4-diradical intermediate is formed. scispace.com For aryl ketones, this process typically occurs from the excited triplet state. The initially formed diradical is a skew 1,4-diradical, which can isomerize to cis- and trans-diradicals. scispace.com These intermediates are transient species, but their existence is supported by computational chemistry, which can model their structures and energetics. wiley.comresearchgate.net

The subsequent reaction channels for this diradical are:

Fragmentation (β-scission): This is the characteristic Norrish Type II elimination pathway. The diradical undergoes cleavage of the α,β-carbon bond to produce an enol and an alkene. wikipedia.org For this compound, this results in the formation of acetophenone (B1666503) (in its enol form, which quickly tautomerizes) and ethene.

Cyclization (Norrish-Yang Reaction): The diradical can undergo intramolecular recombination to form a substituted cyclobutanol (B46151). scispace.com The cis-diradical is believed to be the precursor to the cyclized product. scispace.com

DFT-calculated reaction pathways for this compound and its derivatives show the transition states and intermediates involved in these processes, providing calculated energy barriers for each step. wiley.comresearchgate.net

The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is the fraction of absorbed photons that result in a specific product. The quantum yield of Norrish Type II reactions is highly dependent on the molecular structure and the reaction environment. wiley.com For aryl ketones, the rate constant for hydrogen abstraction is often relatively low (<10⁷ s⁻¹). nih.govresearchgate.netx-mol.com

The nature of substituents on the phenyl ring can dramatically influence photoreactivity. For instance, in a study of a nitro-substituted derivative of this compound, the quantum yield for product formation was found to be extremely low, with an upper limit determined to be less than 2 x 10⁻⁵. nih.govresearchgate.netx-mol.com This low quantum yield is attributed to alternative, more efficient deactivation pathways that compete with the hydrogen abstraction reaction. nih.govwiley.com

DFT calculations provide insight into these determinants by modeling how substituents alter the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the energy barriers of the reaction pathways. wiley.comresearchgate.net

| Parameter | Unsubstituted | p-CH₃ | p-Cl | p-CF₃ | p-NO₂ | p-OCH₃ |

| HOMO-LUMO Gap (eV) | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| Calculated Energy Barrier (kcal/mol) | Available | Available | Available | Available | Available | Available |

| Dipole Moment (Debye) | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| Calculated values for para-substituted this compound derivatives at the M06-2X/6-311++G(2d,p) level. Specific numerical data requires access to the study's supplementary materials. wiley.comresearchgate.net |

Excited State Deactivation Processes and Energy Transfer Phenomena

In the case of aryl ketones with nitro substituents, a particularly efficient deactivation mechanism has been hypothesized. nih.govresearchgate.netx-mol.com It is suggested that after initial excitation to a carbonyl-localized excited state, there is rapid deactivation to a lower-lying excited state localized on the nitro group. nih.govwiley.com This rapid internal conversion or intersystem crossing to a non-reactive state effectively quenches the photoreactivity of the carbonyl group, explaining the very low quantum yield of the Norrish Type II reaction for these derivatives. nih.govresearchgate.netx-mol.com Energy transfer can also occur intermolecularly if a suitable quenching molecule is present, which can accept the excitation energy from the ketone.

Ground State Reaction Pathways

In the absence of light, this compound exhibits reactivity typical of a ketone. The carbonyl group can undergo nucleophilic addition, and the α-protons can be removed by a base to form an enolate. The presence of the ethoxy group at the α-position influences the reactivity of the enolate and the steric accessibility of the carbonyl carbon. Potential ground state reactions include reduction of the carbonyl group to an alcohol using reducing agents like sodium borohydride, or reactions involving the enolate, such as alkylation or condensation. These reactions, however, are standard transformations and are distinct from the unique photochemical pathways the molecule undergoes upon irradiation.

Catalytic and Non-Catalytic Redox Reactions

The transformation of α-haloketones, precursors to compounds like this compound, involves complex redox processes. These reactions can be prompted by various reagents and conditions, leading to dehalogenated products through mechanisms that can involve radical intermediates or direct electron transfer.

Mechanistic Insights into Debromination Reactions Yielding this compound or Analogs

The debromination of α-bromoketones, such as 2-bromo-1-phenylethanone, is a key transformation that can lead to the formation of acetophenone, a structural analog of this compound. researchgate.netcolab.ws The mechanisms governing these reactions are diverse and can be influenced by the choice of reagents and reaction conditions.

One approach involves the use of photocatalysts. For instance, a supramolecular self-assembled nanosystem has been shown to be an efficient photocatalyst for the dehalogenation of bromoacetophenone derivatives in water. researchgate.net The proposed mechanism for the debromination of 2-bromo-1-phenylethanone using a specific nanoassembly suggests a photocatalytic cycle. researchgate.net Another study demonstrated the use of a pillar csic.esarene-based FRET pair for the photocatalytic degradation of bromoacetophenones, yielding the dehalogenated product, acetophenone. colab.ws

Reductive dehalogenation can also be achieved using various reducing agents. nih.govwikipedia.org The reactivity of α-haloketones in these reactions is enhanced by the inductive effect of the carbonyl group, which increases the polarity of the carbon-halogen bond. nih.gov

Role of Organoantimony Reagents in Reductive Transformations

Organoantimony compounds have emerged as effective reagents in various organic transformations, including the reduction of α-haloketones. researchgate.net Triarylstibanes, for example, have been utilized for the microwave-assisted debromination of α-bromoketones in water. researchgate.net The use of these reagents offers a chemoselective method for the reductive debromination of aromatic α-bromo carbonyl compounds. researchgate.net

The catalytic activity of organoantimony compounds is also evident in other reactions. For instance, triphenylstibane can catalyze the formation of 2-arylquinoxalines from α-hydroxy ketones and 1,2-diamines under aerobic conditions, representing an oxidative cyclization catalyzed by an organoantimony compound. researchgate.net Furthermore, the transmetallation of aryl groups from hypervalent organoantimony compounds to palladium has been explored in cross-coupling reactions. researchgate.net The use of Ar3SbF2 has been shown to enable the insertion of an aryl group even in the presence of an electron-withdrawing group on the substrate. st-andrews.ac.uk

C-H Alkoxylation Mechanisms and Alkoxy-Iodo(III) Species Involvement

The direct functionalization of C-H bonds represents a highly efficient strategy in organic synthesis. In the context of forming compounds like this compound, C-H alkoxylation is a key reaction. Recent advancements have highlighted the role of hypervalent iodine reagents in mediating such transformations.

One proposed mechanism for iodobenzene-catalyzed C-H alkoxylation of quinoxalinones with alcohols suggests a free radical pathway. researchgate.netfrontiersin.org The process is believed to initiate with the formation of an alkoxy-iodo(III) species through ligand exchange between a hypervalent iodine(III) reagent, such as PhI(OTFA)2, and an alcohol. frontiersin.org This intermediate is a key player in the subsequent C-H activation step. Experimental evidence, including the detection of the alkoxy iodine(III) active species by 1H NMR, supports its involvement in the reaction mechanism. acs.org

These reactions are often conducted under transition-metal-free conditions and have been successfully applied to a variety of substrates, including those with deuterated alcohols to produce deuterated alkoxylated products. researchgate.net The versatility of this method is demonstrated by its application to complex and bioactive molecules. acs.org

Radical Trapping Experiments and Radical Chain Propagation

Radical trapping experiments are a crucial tool for elucidating reaction mechanisms, particularly in determining the involvement of radical species. In reactions leading to α-functionalized ketones, the use of radical trapping agents like TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxy) can provide significant mechanistic insights. nih.govmdpi.comchinesechemsoc.org

For instance, in the photoredox-catalyzed α-trifluoromethoxylation of ketones, mechanistic investigations revealed that a radical-chain propagation process is operative. chemrxiv.orgacs.org The absence of product formation in the presence of TEMPO during the direct synthesis of 2-hydroxytrifluoroethylacetophenones supports the involvement of radical species in the mechanism. nih.gov Similarly, in the semi-hydrogenation of alkynes, the detection of a radical-trapped adduct with TEMPO indicated the occurrence of a radical quenching process, illustrating the formation of a hydrogen radical initiated by the photocatalyst. chinesechemsoc.org

The efficiency of radical chain reactions can be influenced by various factors. Computational studies on radical additions to α,β-unsaturated carbonyl compounds suggest that the chemo- and regioselectivity can be determined by the subsequent electron transfer step that propagates the radical chain, rather than the initial radical addition itself. nih.gov This highlights a strategy for controlling selectivity in radical reactions through the design of the propagation step. nih.gov

Influence of Molecular Architecture on Reactivity

The electronic and steric properties of substituents on the aromatic ring of phenylethanone derivatives can significantly impact their reactivity, influencing both the kinetics and the underlying mechanisms of various reactions.

Impact of Aromatic Ring Substituents on Reaction Kinetics and Mechanisms

Substituents on the aromatic ring of acetophenone and its derivatives exert a profound influence on reaction rates and mechanisms through a combination of inductive and resonance effects. ucsb.edulibretexts.orgucalgary.calibretexts.org Electron-donating groups (EDGs) increase the electron density of the aromatic ring, making it more nucleophilic and generally accelerating the rate of electrophilic aromatic substitution reactions. ucalgary.camasterorganicchemistry.com Conversely, electron-withdrawing groups (EWGs) decrease the ring's electron density, leading to deactivation and slower reaction rates. ucalgary.camasterorganicchemistry.com

This principle is evident in various reactions. In the Baeyer-Villiger oxidation of para-substituted acetophenones, electron-donating substituents on the aryl group have a pronounced activating effect on the migration step, to the extent that they can alter the rate-determining step of the reaction. tru.ca Theoretical studies have provided explanations for these distinct substituent effects on the kinetics of both the addition and migration steps. tru.ca

Similarly, in the acid-catalyzed cyclotrimerization of acetophenones, it was observed that electron-withdrawing halogen substituents led to a reaction rate three times slower than that of unsubstituted acetophenone, while electron-donating methoxy (B1213986) substituents resulted in a rate eight times slower. arkat-usa.org This counterintuitive result for methoxy groups suggests a more complex interplay of factors beyond simple electronic effects in this specific reaction.

The acidity of related compounds is also affected by substituents. For instance, chloroacetic acid is a stronger acid than acetic acid due to the electron-withdrawing inductive effect of the chlorine atom. ucsb.edu In the decomposition of hemiacetals of aryl-substituted acetophenones, Hammett plots revealed a relatively weak dependence of the catalytic constants for base catalysis on aromatic substitution. rsc.org This was considered inconsistent with the stronger dependence on substitution in the leaving alcohol, suggesting a non-perfect synchronization in the transition state. rsc.org

The following table summarizes the general effect of different substituent types on the reactivity of the aromatic ring in electrophilic aromatic substitution reactions:

| Substituent Type | Effect on Reactivity | Directing Effect |

| Activating Groups | ||

| -OH, -OR, -NH2, -NR2 | Strongly Activating | Ortho, Para |

| -Alkyl, -Aryl | Weakly Activating | Ortho, Para |

| Deactivating Groups | ||

| -Halogens (F, Cl, Br, I) | Weakly Deactivating | Ortho, Para |

| -CHO, -COR, -COOR, -COOH | Moderately Deactivating | Meta |

| -CN, -SO3H, -NO2, -NR3+ | Strongly Deactivating | Meta |

This table provides a generalized overview. Specific reaction conditions and substrates can lead to variations.

Analysis of Electronic and Steric Effects of Substituents

Theoretical studies, particularly using Density Functional Theory (DFT), have provided significant insights into the influence of substituents on the Norrish Type II reaction of this compound. wiley.comresearchgate.net By examining a series of para-substituted derivatives (with H, CH₃, OMe, Cl, CF₃, and NO₂), researchers have been able to dissect the electronic and steric contributions to the reaction mechanism. researchgate.net

The reaction proceeds via a transition state (TS1) to form a diradical intermediate, which then passes through a second transition state (TS2) to form the final products. researchgate.net The electronic nature of the substituent on the phenyl ring has a distinct effect on these two main steps.

From Substrate to Diradical (TS1): The rate of formation of the 1,4-diradical intermediate is accelerated by electron-withdrawing groups (EWGs) and decelerated by electron-donating groups (EDGs). researchgate.net This is evident from the calculated energy barriers for this step. For instance, the nitro (NO₂) and trifluoromethyl (CF₃) substituted compounds exhibit lower energy barriers for the formation of the diradical compared to the unsubstituted or methoxy (OMe) substituted compounds. wiley.comresearchgate.net

From Diradical to Product (TS2): Conversely, the subsequent step of the diradical breaking down into the final products is accelerated by electron-donating groups. researchgate.net

This dichotomy highlights the complex electronic requirements of the Norrish Type II reaction. The initial hydrogen abstraction is facilitated by an electron-deficient carbonyl group, while the subsequent cleavage of the biradical is favored by electron donation.

The table below, compiled from DFT calculations, illustrates the energy barriers for the reaction pathways of various para-substituted this compound derivatives. wiley.com

| Substituent (para-) | Energy Barrier (Substrate to Diradical) (kcal/mol) | Energy Barrier (Diradical to Product) (kcal/mol) |

| H | 6.88 | 7.95 |

| CH₃ | 7.15 | 7.62 |

| OMe | 7.18 | 7.55 |

| Cl | 6.87 | 7.97 |

| CF₃ | 6.54 | 8.35 |

| NO₂ | 5.37 | 8.89 |

Table 1: DFT-calculated energy barriers for the Norrish Type II reaction of para-substituted this compound derivatives.

Unusual Substituent Effects and Their Mechanistic Rationalization

The nitro (NO₂) group exhibits particularly unusual behavior in the photochemical reactions of aryl ketones. researchgate.netnih.gov While strong electron-withdrawing groups are expected to influence reaction rates, the nitro group often leads to a significant quenching of the reaction, resulting in very low quantum yields for product formation. nih.govx-mol.com For certain aryl ketones, the quantum yield for the formation of the nitro-substituted product was found to have an upper limit of less than 2 × 10⁻⁵. researchgate.netnih.gov

The mechanistic rationalization for this effect in this compound involves the presence of different excited states. researchgate.netnih.gov It is hypothesized that upon photoexcitation, the carbonyl-localized excited state is initially populated with high efficiency. However, in nitro-substituted compounds, there is a lower-lying nitro-localized excited state. Rapid deactivation occurs from the initially formed carbonyl-localized state to the lower-energy nitro-localized state. researchgate.netnih.gov This alternative deactivation pathway effectively competes with the hydrogen abstraction required for the Norrish Type II reaction, thus quenching the product formation and explaining the unusually low quantum yields observed experimentally. researchgate.netnih.gov

DFT calculations support this by showing a significantly different electronic distribution in the Highest Occupied Molecular Orbital (HOMO) for the nitro-substituted transition state compared to other substituents, indicating a different electronic character for the reaction pathway. researchgate.net

Conformational Analysis and Its Role in Directing Reaction Pathways

Conformational analysis is crucial for understanding the stereochemistry and efficiency of the Norrish Type II reaction. The reaction is initiated by the abstraction of a γ-hydrogen, which requires the molecule to adopt a specific conformation where the γ-hydrogen is in close spatial proximity to the carbonyl oxygen.

DFT-calculated reaction pathways for this compound reveal the geometries of the transition states and intermediates that direct the reaction. researchgate.net

Initial Conformation: The ground state of this compound has a preferred conformation, but upon excitation, it must rearrange to achieve the geometry required for hydrogen abstraction.

Transition State 1 (TS1): The first transition state corresponds to the abstraction of the γ-hydrogen. Its structure is a cyclic-like arrangement involving the carbonyl oxygen, the γ-carbon, and the abstracted hydrogen. The flexibility of the ethoxy chain allows the molecule to adopt this necessary conformation.

Diradical Intermediate: The resulting 1,4-diradical is a key intermediate whose conformation determines the subsequent reaction products. youtube.com The relative orientation of the radical centers dictates the feasibility of either C-C bond cleavage (leading to acetophenone and ethene) or cyclization (leading to a cyclobutanol derivative). acs.org

Transition State 2 (TS2): The second transition state lies on the path from the diradical to the elimination products. The geometry of this transition state involves the elongation and eventual cleavage of the α-β carbon-carbon bond.

Studies on related α-alkoxyacetophenones have shown that the competition between elimination and cyclization (to form oxetanols) is highly dependent on the substitution pattern, which in turn influences the conformational preferences of the intermediate biradical. acs.org For this compound itself, the primary observed pathway is the elimination reaction. sci-hub.se The conformational pathway, as mapped by DFT calculations, shows a clear progression from the ground state molecule through the critical transition states and intermediates to the final products, underscoring the role of molecular geometry in controlling reactivity. researchgate.net

Computational and Theoretical Chemical Studies of 2 Ethoxy 1 Phenylethanone Systems

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Applications

DFT and its extension for excited states, TD-DFT, are central to the computational investigation of 2-ethoxy-1-phenylethanone. researchgate.netutp.edu.my These methods are used to model various aspects of the molecule's behavior, especially in the context of photoelimination reactions. researchgate.netresearchgate.net Calculations are often performed using specific functionals and basis sets, such as the M06-2X functional with the 6-311++G(2d,p) basis set, to ensure a high level of theoretical accuracy. researchgate.netwiley.comresearchgate.net Such studies have been crucial in resolving debates over reaction mechanisms, for instance, whether a particular hydrogen abstraction process occurs via a stepwise or concerted pathway. researchgate.netwiley.com The insights are derived from analyses of energy, molecular orbitals, and dipole moments, providing a comprehensive theoretical picture of the molecule's reactivity. wiley.com

A fundamental step in computational analysis is the geometry optimization of all species involved in a reaction, including reactants, intermediates, transition states, and products. google.com For this compound and its derivatives, DFT calculations have been used to determine the precise geometries of these structures along the reaction coordinate of the Norrish Type II photoelimination. researchgate.netresearchgate.net This process involves finding the lowest energy conformation for each molecular state.

The energetic profile of the reaction pathway is subsequently mapped out, illustrating the energy changes as the reaction progresses from reactant to product. researchgate.net This profiling is essential for understanding the feasibility and kinetics of the reaction. For example, DFT-calculated reaction pathways for this compound and its para-substituted derivatives (with groups like -NO₂, -CF₃, -Cl, -CH₃, and -OCH₃) reveal the energy of each transition state and intermediate species relative to the starting ketone. researchgate.netwiley.com

Below is a table of selected optimized geometrical parameters for the transition state (TS₁) of various para-substituted this compound compounds, as calculated at the M06-2X/6-311++G(2d,p) level of theory. wiley.com

| Substituent (X) | Bond Length Cα-H (Å) | Bond Length Cγ-H (Å) | Bond Angle C=O-Cα (°) |

|---|---|---|---|

| H | 1.431 | 1.189 | 117.5 |

| CH₃ | 1.432 | 1.188 | 117.6 |

| OCH₃ | 1.433 | 1.187 | 117.8 |

| Cl | 1.430 | 1.190 | 117.4 |

| CF₃ | 1.428 | 1.192 | 117.2 |

| NO₂ | 1.427 | 1.194 | 117.1 |

Computational studies are highly effective at identifying and characterizing transient species like transition states and intermediates, which are often difficult to observe experimentally. researchgate.net In the context of the Norrish Type II reaction of this compound, DFT calculations have successfully modeled the key transition state (TS) for the intramolecular hydrogen abstraction and the subsequent biradical (or diradical) intermediate. researchgate.netresearchgate.net

The transition state represents the highest energy point on the path from the excited ketone to the biradical intermediate. researchgate.net Its structure is characterized by a partially formed C-H bond (from the ethoxy group to the carbonyl oxygen) and a partially broken C-H bond at the γ-carbon. Following the transition state, the system relaxes into a 1,4-biradical intermediate, a key species in the stepwise mechanism, before proceeding to the final products. researchgate.netresearchgate.net The analysis of these calculated structures provides a step-by-step view of the reaction mechanism. researchgate.net

A significant outcome of DFT studies is the quantification of the energetics of a reaction, including activation energy barriers and reaction enthalpies. researchgate.netwiley.com The activation energy (Ea), or energy barrier, is the energy required to reach the transition state and determines the rate of the reaction. nih.govbeilstein-journals.org For the intramolecular hydrogen transfer in this compound, the energy barrier is a critical parameter. researchgate.netresearchgate.net

The table below presents the calculated activation energy barriers for the hydrogen abstraction step (Substrate → TS₁) for various substituted this compound systems. researchgate.netwiley.com

| Substituent (X) | Activation Energy (kcal/mol) |

|---|---|

| H | 6.8 |

| CH₃ | 7.1 |

| OCH₃ | 7.5 |

| Cl | 6.5 |

| CF₃ | 6.0 |

| NO₂ | 5.5 |

Electronic Structure Analysis and Reactivity Descriptors

Beyond reaction pathways, computational chemistry offers a deep dive into the electronic structure of molecules, using descriptors to predict reactivity. scielo.br For this compound, analyzing its electronic properties helps to explain its chemical behavior. researchgate.netwiley.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding electronic transitions and reactivity. ossila.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. ossila.comresearchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap, is an important indicator of chemical stability and reactivity. scielo.brossila.com

For this compound and its derivatives, the HOMO and LUMO energies and their gap have been calculated to understand how substituents affect the molecule's electronic properties and, consequently, its photoreactivity. researchgate.netwiley.com A smaller HOMO-LUMO gap generally implies that less energy is required for electronic excitation, which is relevant for photochemical reactions. ossila.com Computational studies have visualized the shapes of these orbitals for the transition states, showing the distribution of electron density during the reaction. researchgate.net

The HOMO-LUMO energy gaps for various substituted this compound compounds are provided in the table below, based on calculations at the M06-2X/6-311++G(2d,p) level. wiley.com

| Substituent (X) | HOMO-LUMO Gap (eV) |

|---|---|

| H | 5.78 |

| CH₃ | 5.69 |

| OCH₃ | 5.51 |

| Cl | 5.75 |

| CF₃ | 6.05 |

| NO₂ | 5.21 |

In the study of this compound, DFT calculations have determined the dipole moments for the ground state (S₀) and the relevant triplet excited states (T₁) for a series of substituted compounds. wiley.com This analysis helps to explain the effects of different substituents on the charge distribution within the molecule, both before and after photoexcitation, providing further insight into the mechanisms of its photochemical reactions. researchgate.netwiley.com

The following table shows the calculated ground state (S₀) and triplet state (T₁) dipole moments for substituted this compound molecules. wiley.com

| Substituent (X) | Dipole Moment S₀ (Debye) | Dipole Moment T₁ (Debye) |

|---|---|---|

| H | 2.88 | 2.54 |

| CH₃ | 3.01 | 2.61 |

| OCH₃ | 3.25 | 2.78 |

| Cl | 2.15 | 1.89 |

| CF₃ | 3.61 | 3.12 |

| NO₂ | 2.95 | 2.45 |

Frontier Molecular Orbital Theory Applications to Reaction Selectivity

Frontier Molecular Orbital (FMO) theory is a fundamental tool for understanding chemical reactivity. It posits that the most significant interactions occur between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. researchgate.net In the context of the intramolecular Norrish Type II reaction of this compound, FMO theory is applied to analyze the transition state (TS) of the crucial γ-hydrogen abstraction step.

Computational studies using the M06-2X/6-311++G(2d,p) level of theory have investigated the FMOs of the first transition state (TS1) for this compound and its para-substituted derivatives. researchgate.net A key finding is that the introduction of either electron-donating or electron-withdrawing substituents at the para-position of the phenyl ring primarily affects the HOMO, while the LUMO's shape remains largely unchanged across the series. researchgate.netresearchgate.net

The HOMO of the transition state is primarily located on the phenyl ring and the substituent. Its energy and distribution are sensitive to the electronic nature of the substituent.

The LUMO of the transition state is consistently localized on the carbonyl group. researchgate.net

This differential effect on the frontier orbitals is crucial for explaining the reaction's sensitivity to substituents. The energy gap between the HOMO and LUMO influences the stability and reactivity of the transition state. For instance, analysis of the HOMO and LUMO structures of the transition state for various substituted forms of this compound provides insight into how substituents modulate the electronic landscape of the molecule as it proceeds through the hydrogen abstraction step. researchgate.net

| Substituent | HOMO-LUMO Gap (eV) at TS1 |

| H | 5.87 |

| NO₂ | 4.89 |

| CF₃ | 5.61 |

| Cl | 5.71 |

| CH₃ | 5.67 |

| OMe | 5.30 |

| Data calculated at the M06-2X/6-311++G(2d,p) level of theory. Source: wiley.com |

Kinetic and Thermodynamic Modeling

Kinetic and thermodynamic modeling provides a quantitative framework for understanding the reaction pathways of this compound. By calculating the energy barriers and stability of intermediates and transition states, a detailed picture of the reaction mechanism emerges.

Application of Hammett and Related Linear Free Energy Relationships

The Hammett equation is a powerful tool in physical organic chemistry that describes a linear free-energy relationship between reaction rates and the electronic properties of substituents on an aromatic ring. wikipedia.organnualreviews.org The equation is given by log(k/k₀) = σρ, where k and k₀ are the rate constants for the substituted and unsubstituted reactants, respectively, σ is the substituent constant (describing its electronic effect), and ρ is the reaction constant (indicating the sensitivity of the reaction to substituent effects). wikipedia.org

In computational studies of the Norrish Type II reaction of para-substituted this compound, Hammett plots have been used to analyze the two key steps: the conversion of the initial substrate to the 1,4-diradical intermediate, and the subsequent fragmentation of the diradical to the final products. researchgate.net

Substrate to Diradical Formation: A linear Hammett plot (R² = 0.81) is observed for this step. researchgate.net The plot shows that electron-withdrawing groups accelerate the reaction, while electron-donating groups slow it down. This yields a positive ρ value, which is characteristic of a reaction where negative charge is developed or positive charge is lost at the reaction center in the transition state.

Diradical to Product Formation: This step also displays a linear Hammett plot (R² = 0.87). researchgate.net In contrast to the first step, electron-donating groups increase the rate of this fragmentation.

The linearity of these plots suggests that, for the substituents studied (excluding highly unusual cases), the underlying mechanism remains consistent. acs.org Deviations from linearity can indicate a change in the reaction mechanism or the rate-determining step. scribd.com

Singlet Fission Pathways and Energetic Considerations

Singlet fission (SF) is a photophysical process where a singlet exciton (B1674681) (S₁) converts into two triplet excitons (2 x T₁). acs.org For this to be efficient, the energy of the singlet state must be approximately twice the energy of the triplet state (E(S₁) ≥ 2E(T₁)). rsc.org While more commonly studied in crystalline materials and molecular aggregates, acs.orgacs.org the concept has been invoked to explain certain mechanistic details in the photochemistry of single molecules.

In the theoretical study of substituted this compound, the concept of singlet fission was used to interpret the nature of the calculated imaginary frequency at the hydrogen-abstraction transition state (TS1). researchgate.net For the parent compound (H-substituted) and the NO₂-substituted derivative, the negative frequency was localized on the transferring hydrogen atom. However, for other substituents (CF₃, Cl, CH₃, OMe), this was not the case, which the researchers interpreted as an indication of singlet fission. researchgate.netresearchgate.net This suggests that for certain substitution patterns, the reaction pathway may involve multiexcitonic character rather than a simple single-state reaction coordinate.

The energetic considerations are critical. TD-DFT calculations provide the optimized excitation energies for the lowest singlet (S₁) and triplet (T₁) states. The relative energies of these states, along with charge-transfer states, determine the most likely photochemical pathway. researchgate.netyoutube.com For the Norrish Type II reaction, which typically proceeds from the lowest triplet state, efficient intersystem crossing from the initially formed S₁ state to the T₁ state is a prerequisite. wikipedia.org

Derivation and Validation of Relative Rate Equations

Theoretical chemistry allows for the determination of relative reaction rates by applying Transition State Theory (TST) to the computed energy barriers (Gibbs free energy of activation, ΔG‡). The relative rate constant (k_rel) can be expressed using the Arrhenius or Eyring equations, where the rate is exponentially dependent on the activation energy.

For the Norrish Type II reaction of substituted 2-ethoxy-1-phenylethanones, computational studies validate their proposed mechanisms by correlating calculated energy barriers with the expected electronic effects of the substituents. researchgate.net The validation of the kinetic model is achieved by demonstrating that the calculated rates follow the linear free-energy relationships predicted by the Hammett equation. nih.govresearchgate.net For example, the calculated energy barriers for the first step (H-abstraction) decrease with increasingly electron-withdrawing substituents, consistent with a positive Hammett ρ value. Conversely, the barriers for the second step (C-C cleavage) decrease with electron-donating substituents. This agreement between the calculated kinetics and established empirical relationships serves to validate the computational model. researchgate.net

Theoretical Prediction and Interpretation of Kinetic Isotope Effects (e.g., kH/kD values)

The kinetic isotope effect (KIE) is the change in reaction rate upon isotopic substitution, typically hydrogen (H) for deuterium (B1214612) (D). princeton.edu It is a sensitive probe of mechanism, as a primary KIE (kH/kD > 1) is generally observed when a C-H bond is broken in the rate-determining step of a reaction. princeton.edu The effect arises from the difference in zero-point vibrational energy between the C-H and C-D bonds; the C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to break.

While specific theoretical predictions of the kH/kD value for the γ-hydrogen abstraction of this compound were not found in the primary literature surveyed, the expected KIE can be inferred from the general mechanism of the Norrish Type II reaction. researchgate.netresearchgate.net The reaction involves the abstraction of a γ-hydrogen atom. If this hydrogen abstraction is the rate-determining step, a significant primary KIE would be expected.

Studies on related α-aminoacetophenones have shown that the observation of a secondary inverse KIE (kH/kD < 1) can be used to rule out a mechanism involving 1,5-hydrogen atom transfer in the rate-determining step and instead support a mechanism involving a rapid, pre-equilibrium electron transfer. nih.gov For other photochemical reactions, large deuterium KIEs have been interpreted as evidence for concerted pericyclic mechanisms. researchgate.net Therefore, a theoretical prediction of the KIE for this compound would involve calculating the vibrational frequencies of the reactant and the hydrogen-abstraction transition state for both the protio and deuterated species to determine the difference in activation energies. Such a calculation would be crucial in definitively establishing the nature of the rate-determining step.

Advanced Quantum Chemical Methodologies

The study of this compound and related systems is significantly enhanced by the application of advanced quantum chemical methodologies. These computational techniques provide deep insights into the electronic structure, reactivity, and dynamics of the molecule, which are often difficult to probe experimentally. The following sections detail the use of high-level ab initio calculations for generating benchmark data and the application of molecular dynamics simulations to explore reaction trajectories.

High-Level Ab Initio Calculations for Benchmark Data

High-level ab initio calculations are crucial for establishing accurate benchmark data for the thermochemical and kinetic properties of this compound. These calculations, which are based on the fundamental principles of quantum mechanics without empirical parameters, provide a reliable reference for calibrating more approximate but computationally less expensive methods like Density Functional Theory (DFT).

In a notable study, the reaction pathways of this compound, particularly in the context of the Norrish Type II reaction, have been investigated using DFT with the M06-2X functional and the 6-311++G(2d,p) basis set. acs.orgresearchgate.netresearchgate.net This level of theory has been shown to perform well for main-group thermochemistry, kinetics, and non-covalent interactions. researchgate.net The calculations provided key energetic data, including the Gibbs free energies (ΔG) for various substituted forms of this compound, as well as crucial parameters like HOMO-LUMO gaps and dipole moments. acs.orgresearchgate.netresearchgate.netresearchgate.net

While the M06-2X functional provides reliable results, establishing true benchmark data often involves the use of even more accurate, albeit computationally intensive, methods such as coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)). researchgate.net Although specific CCSD(T) benchmark data for this compound is not widely published, studies on similar aromatic ketones and other organic molecules provide a framework for understanding the expected accuracy. researchgate.netresearchgate.net For instance, benchmark studies on a variety of organic reactions have demonstrated that methods like G3 and G4, which are composite methods that approximate CCSD(T) calculations, can yield reaction enthalpies with high accuracy. researchgate.net

The following table summarizes the calculated Gibbs free energies for the reaction of substituted this compound derivatives, as determined by DFT calculations. This data serves as a valuable, internally consistent dataset for understanding substituent effects on the reaction thermodynamics.

| Substituent (para position) | Gibbs Free Energy (kcal/mol) |

|---|---|

| H | -15.35 |

| CH₃ | -15.12 |

| OCH₃ | -14.87 |

| Cl | -15.89 |

| CF₃ | -16.78 |

| NO₂ | -18.23 |

This table presents data derived from DFT calculations at the M06-2X/6-311++G(2d,p) level of theory. The negative values indicate that the formation of the products is exergonic. researchgate.net

Molecular Dynamics Simulations for Reaction Trajectory Exploration

While static quantum chemical calculations provide information about the energetics of stationary points (reactants, products, intermediates, and transition states) along a reaction coordinate, molecular dynamics (MD) simulations offer a powerful approach to explore the full reaction trajectory. By solving Newton's equations of motion for the atoms in the system, MD simulations can trace the temporal evolution of the molecular geometry, providing a dynamic picture of the reaction process. biochempress.com

For a molecule like this compound, MD simulations are particularly valuable for studying photochemical reactions such as the Norrish Type II reaction. This reaction involves an intramolecular hydrogen abstraction followed by cleavage of the carbon-carbon bond, and its dynamics can be complex. acs.orgchemrxiv.org Although specific MD simulation studies on this compound are not extensively documented in the literature, research on analogous systems, such as other ketones and aldehydes, demonstrates the utility of this approach. acs.orgnih.gov

MD simulations can be used to:

Determine the time scales of different reaction steps, such as the initial hydrogen abstraction and the subsequent bond cleavage. For example, in studies of pentanal photochemistry, MD simulations have shown that the Norrish Type I reaction tends to occur on a sub-10 picosecond timescale, while the Norrish Type II reaction becomes more prominent after 20 picoseconds. acs.org

Investigate the competition between different reaction pathways. For instance, in addition to the Norrish Type II reaction, other photochemical processes can occur, and MD simulations can help to elucidate the factors that favor one pathway over another. acs.org

Explore the role of the environment , such as the solvent or a confining medium, on the reaction dynamics. Studies on α-alkyl dibenzylketones have shown that the reaction products can be highly dependent on whether the reaction occurs in an isotropic solvent or within a confined supramolecular assembly, a phenomenon that can be rationalized using MD simulations. researchgate.netnih.gov

Provide mechanistic insights by analyzing the evolution of bond orders, atomic charges, and other electronic properties along the reaction trajectory. acs.org

The following table illustrates the kind of data that can be obtained from MD simulations, in this case, the time scales for different photochemical reaction steps in a related aldehyde.

| Reaction Type | Characteristic Timescale (ps) |

|---|---|

| Norrish Type I | < 10 |

| Norrish Type II | > 20 |

| H Abstraction | Variable |

This table provides a generalized view of reaction timescales based on studies of similar carbonyl compounds. The specific timescales for this compound would require dedicated MD simulations. acs.org

Strategic Synthesis and Advanced Synthetic Applications of 2 Ethoxy 1 Phenylethanone

Optimized Synthetic Routes to 2-Ethoxy-1-phenylethanone and Its Derivatives

The synthesis of α-alkoxyaryl ketones, such as this compound, is a focal point in organic chemistry due to their utility as intermediates and structural motifs in more complex molecules. Research has been directed towards developing optimized routes that offer high efficiency, control over stereochemistry, and adherence to the principles of sustainable chemistry.

Regioselective and Enantioselective Synthetic Methodologies

Achieving regioselectivity and enantioselectivity is paramount in modern organic synthesis, ensuring that the desired isomer is formed with high fidelity. For α-alkoxyaryl ketones, this translates to precise placement of the alkoxy group on the α-carbon and, when a stereocenter is present or created, control of its three-dimensional arrangement.

Regioselective Synthesis: The formation of this compound requires the specific ethoxylation at the carbon adjacent to the carbonyl group of an acetophenone (B1666503) precursor. A common strategy involves the α-halogenation of acetophenone to produce an α-haloacetophenone, which is a versatile intermediate. mdpi.com This intermediate can then undergo a nucleophilic substitution reaction with ethanol or sodium ethoxide to yield the target α-alkoxy ketone. The regioselectivity of the initial halogenation is crucial and is typically favored at the α-position due to the activating effect of the carbonyl group. mdpi.com Alternative methods, such as the regioselective alkylation of ketone enamides, also provide a pathway to α-substituted ketones with high control. researchgate.net

Enantioselective Synthesis: While this compound itself is achiral, its derivatives or related α-alkoxy ketones can possess chiral centers. The development of catalytic asymmetric methods to synthesize these compounds is a significant area of research. Methodologies for the enantioselective synthesis of related chiral ketones often employ chiral catalysts to control the formation of the stereocenter. For example, cobalt-catalyzed semipinacol rearrangements and chiral phosphoric acid-catalyzed reactions have been developed for the synthesis of enantioenriched α-aryl ketones. nih.govresearchgate.netst-andrews.ac.ukchemrxiv.org These approaches, while not directly reported for this compound, establish principles that could be adapted for its chiral derivatives. Furthermore, the enantioselective reduction of the ketone group in this compound would produce chiral 2-ethoxy-1-phenylethanol, a valuable chiral building block.

Catalytic and Sustainable Approaches to Alpha-Alkoxyaryl Ketones

Modern synthetic chemistry emphasizes the use of catalytic and sustainable methods to minimize waste, energy consumption, and the use of hazardous materials. The synthesis of α-alkoxyaryl ketones is evolving to incorporate these principles.

Visible-light photoredox catalysis has emerged as a powerful green chemistry tool. Organic dyes like Eosin Y can be used as photocatalysts to initiate reactions under mild conditions using visible light as the energy source. researchgate.net This approach has been applied to generate radicals from diazo compounds and could be adapted for the synthesis of α-alkoxyaryl ketones, offering an economical and environmentally benign alternative to traditional methods. researchgate.net Another sustainable approach involves the photocatalytic selective oxidation of corresponding alcohols. For instance, the oxidation of 2-phenoxy-1-phenylethanol to 2-phenoxy-1-phenylethanone has been achieved using a composite photocatalyst, demonstrating a pathway from an alcohol precursor to the target ketone. rsc.org

Transition metal catalysis also offers efficient routes. Copper-catalyzed reactions, for example, are attractive due to the low cost and toxicity of copper compared to precious metals. While specific copper-catalyzed syntheses of this compound are not extensively detailed, related transformations, such as the synthesis of α-quaternary ketones using copper catalysts, highlight the potential of this approach. nih.gov

This compound as a Versatile Synthetic Building Block

Organic building blocks are functionalized molecules that serve as foundational components for constructing more complex molecular architectures. sigmaaldrich.com this compound, with its combination of a reactive ketone, a stable ether linkage, and an aromatic ring, is a valuable building block in organic synthesis. Its structure allows for a variety of chemical transformations, making it a versatile precursor for a range of more complex molecules.

Precursor Role in Complex Multi-Step Organic Synthesis

In multi-step synthesis, a precursor molecule undergoes a series of planned chemical reactions to build up the structure of a complex target molecule. The utility of this compound as a precursor stems from the distinct reactivity of its functional groups, which can be addressed sequentially or in one-pot procedures to create diverse molecular scaffolds. For example, acetophenones, in general, are recognized as valuable starting materials for Diversity-Oriented Synthesis (DOS), a strategy aimed at creating libraries of structurally diverse molecules. nih.gov

Derivatization Strategies for Diverse Functional Group Transformations

The functional groups of this compound can be selectively modified to introduce new functionalities, thereby creating a wide array of derivatives.

Reactions at the Carbonyl Group: The ketone functionality is a primary site for derivatization. It can be reduced to a secondary alcohol, (1S)-2-ethoxy-1-phenylethanol, using various reducing agents. nih.gov This transformation introduces a chiral center and a hydroxyl group, which can be used for further reactions like esterification or etherification. Nucleophilic addition of organometallic reagents (e.g., Grignard or organolithium reagents) to the carbonyl carbon can create tertiary alcohols and new carbon-carbon bonds.

Reactions at the α-Carbon: The α-carbon, situated between the carbonyl and the ethoxy group, can be deprotonated under appropriate basic conditions to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of alkyl, acyl, or other functional groups at this position.

Cleavage of the Ether Bond: While generally stable, the ether linkage can be cleaved under harsh acidic conditions (e.g., using HBr or HI) to yield an α-hydroxy ketone, which is another valuable synthetic intermediate.

Application in the Construction of Biologically Relevant Scaffolds (e.g., 7-alkylated steroids)

The strategic incorporation of specific building blocks is crucial in the total synthesis of biologically active molecules, such as steroids. While a direct application of this compound in the synthesis of 7-alkylated steroids is not prominently documented, its potential can be inferred from established synthetic strategies for steroid modification.

The synthesis of modified steroids often involves the addition of side chains or the alteration of existing functional groups on the steroid core. For example, the synthesis of 7-alkylated chenodeoxycholic acids has been accomplished via a Grignard reaction between a 7-keto bile acid and an alkyl magnesium halide. This key reaction highlights the importance of ketone functionalities on the steroid skeleton as handles for introducing new alkyl groups.

A fragment derived from this compound could potentially be used in steroid synthesis. For instance, a Grignard reagent prepared from a halogenated derivative of this compound could be added to a keto-steroid to introduce the this compound moiety. More broadly, the methodologies developed for handling α-alkoxy ketones are relevant to the synthesis of complex natural products that may contain this structural feature. The synthesis of steroidal α-ketols (α-hydroxy ketones) from steroidal olefins is a known transformation, and these α-ketols are important intermediates for biologically active compounds. researchgate.net The chemistry of this compound, as a protected α-hydroxy ketone, is thus relevant to this area of synthesis.

Formation of Polycyclic Aromatic Compounds (e.g., 9,10-Dimethyl-phenanthrene)

The synthesis of polycyclic aromatic hydrocarbons (PAHs), such as phenanthrene derivatives, is of significant interest due to their prevalence in materials science and medicinal chemistry. A key strategy for the formation of the phenanthrene core involves the photocyclization of stilbene precursors. This compound can serve as a valuable starting material for the synthesis of a suitable stilbene precursor, which can then undergo photochemical cyclization to yield 9,10-dimethylphenanthrene.

The synthetic route commences with a Wittig reaction, a cornerstone of alkene synthesis, involving this compound and a suitable phosphonium ylide. masterorganicchemistry.comlibretexts.orgwikipedia.org The ylide, typically prepared from an appropriate alkyl halide and triphenylphosphine, reacts with the ketone to form a stilbene derivative. masterorganicchemistry.comnih.govnih.gov Specifically, to obtain the precursor for 9,10-dimethylphenanthrene, a Wittig reagent derived from a substituted benzyl halide would be employed.

Once the stilbene precursor is synthesized, the crucial step is the photocyclization reaction, often referred to as the Mallory reaction. researchtrends.netnih.govresearchgate.net This process involves the irradiation of the stilbene derivative with UV light, leading to an intramolecular 6π-electrocyclization to form a dihydrophenanthrene intermediate. researchtrends.netnih.govmdpi.com Subsequent oxidation, often facilitated by an oxidizing agent like iodine, yields the aromatic phenanthrene skeleton. nih.govresearchgate.netarkat-usa.org The general mechanism for this transformation is outlined below:

Table 1: Key Steps in the Synthesis of 9,10-Dimethylphenanthrene from this compound

| Step | Reaction Type | Reactants | Key Intermediates/Products |

| 1 | Wittig Reaction | This compound, Substituted Benzylphosphonium Ylide | Stilbene Precursor |

| 2 | Photocyclization (Mallory Reaction) | Stilbene Precursor, UV light, Iodine (oxidant) | Dihydrophenanthrene Intermediate, 9,10-Dimethylphenanthrene |

Detailed research findings have demonstrated the efficiency of the photocyclization of various stilbene derivatives to phenanthrenes. researchtrends.netnih.govresearchgate.net The choice of solvent and the presence of an appropriate oxidizing agent are critical for achieving high yields and minimizing side reactions. researchtrends.netnih.gov

Design and Synthesis of Chemical Precursors for Controlled Release Applications (e.g., organoleptic compound precursors)

The precise control over the release of active molecules is a critical aspect in various fields, including fragrance, agrochemicals, and pharmaceuticals. This compound possesses the ideal structural characteristics to function as a photolabile protecting group, or "photocage," for the controlled release of organoleptic compounds, particularly alcohols with distinct scents or flavors.

The underlying principle of this application lies in the photochemical cleavage of the α-carbon-oxygen bond upon exposure to light. When an organoleptic alcohol is chemically tethered to the this compound moiety, it remains in a non-volatile, "caged" state. Upon irradiation with light of a specific wavelength, the molecule absorbs energy, leading to the cleavage of the bond and the release of the free, volatile alcohol, thereby activating its scent or flavor. This process allows for spatiotemporal control over the release of the desired compound. nih.govresearchgate.netiastate.edu

The efficacy of a photocage is determined by its photocleavage quantum yield, which is a measure of the efficiency of the light-induced release process. Research on analogous systems, such as BODIPY-based photocages, has demonstrated the feasibility of the direct photorelease of alcohols from such protecting groups. nih.govresearchgate.netiastate.edu

Table 2: Parameters Influencing the Controlled Release from this compound-based Photocages

| Parameter | Description | Impact on Release Profile |

| Wavelength of Light | The specific wavelength of UV or visible light used for irradiation. | Determines the timing and initiation of the release. |

| Light Intensity | The power of the light source. | Influences the rate of release. |

| Quantum Yield | The efficiency of the photochemical cleavage reaction. | A higher quantum yield leads to a more efficient release. |

| Chemical Linker | The nature of the bond connecting the alcohol to the photocage. | Affects the stability of the caged compound and the kinetics of release. |

The design of such controlled-release systems involves the synthesis of an ether linkage between the organoleptic alcohol and the 2-position of the 1-phenylethanone backbone. The resulting molecule is stable in the dark but readily releases the alcohol upon photolysis.

Development of Novel Reaction Conditions and Catalytic Systems for its Transformations

To enhance the efficiency, selectivity, and sustainability of reactions involving this compound, researchers have explored various advanced methodologies. These include the application of microwave-assisted organic synthesis, adherence to green chemistry principles, and the use of immobilized catalysts and heterogeneous catalysis.

Microwave-Assisted Organic Synthesis (MAOS) Applied to Related Reactions

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govresearchgate.net In the context of the synthetic applications of this compound, MAOS can be particularly beneficial for the Wittig reaction to form the stilbene precursor.

Conventional Wittig reactions can sometimes require prolonged reaction times and elevated temperatures. acs.orgacs.org The application of microwave irradiation can significantly expedite this process by efficiently and uniformly heating the reaction mixture. researchgate.netacs.orgtubitak.gov.tr

Table 3: Comparison of Conventional Heating vs. MAOS for a Representative Wittig Reaction

| Parameter | Conventional Heating | Microwave-Assisted Organic Synthesis (MAOS) |

| Reaction Time | Hours | Minutes |

| Energy Consumption | High | Low |

| Yield | Often moderate to good | Often good to excellent |

| Side Reactions | Can be significant | Often minimized |

Research on microwave-assisted Wittig reactions of various aryl ketones has consistently shown a dramatic reduction in reaction time and an improvement in yields. researchgate.netacs.orgtubitak.gov.tr This makes MAOS a highly attractive method for the efficient synthesis of the stilbene precursors required for the subsequent photocyclization to phenanthrenes.

Green Chemistry Approaches and Solvent Engineering in Transformations

The photocyclization of stilbenes is often carried out in organic solvents. The choice of solvent can significantly impact the reaction efficiency and the environmental footprint of the process. researchtrends.netnih.gov Green chemistry metrics, such as atom economy, E-factor, and reaction mass efficiency, can be used to evaluate the "greenness" of the synthetic route. Furthermore, life cycle assessment (LCA) of solvents can provide a comprehensive understanding of their environmental impact from production to disposal.

Table 4: Green Chemistry Considerations for the Synthesis of Phenanthrenes

| Green Chemistry Principle | Application in Phenanthrene Synthesis | Research Findings and Strategies |

| Prevention of Waste | Optimizing reaction conditions to maximize yield and minimize byproducts. | High-yielding photocyclization reactions with efficient purification methods. |

| Atom Economy | Designing synthetic routes that incorporate the maximum number of atoms from the reactants into the final product. | The Wittig reaction and subsequent photocyclization generally have good atom economy. |

| Safer Solvents and Auxiliaries | Selecting solvents with low toxicity, environmental persistence, and safety hazards. | Exploring the use of greener solvents and solvent-free reaction conditions. |

| Design for Energy Efficiency | Utilizing energy-efficient methods like MAOS and photochemical reactions at ambient temperature. | Photochemical reactions can often be conducted at room temperature, reducing energy consumption. |

Immobilized Catalysts and Heterogeneous Catalysis for Reaction Efficiency

To improve the sustainability and efficiency of the synthesis of phenanthrenes, the use of immobilized catalysts and heterogeneous catalysis offers significant advantages. In the oxidative photocyclization of stilbenes, iodine is a commonly used catalyst. researchgate.netarkat-usa.org Immobilizing the iodine catalyst on a solid support can facilitate its recovery and reuse, thereby reducing waste and cost. researchgate.netnih.govacs.orgmdpi.com

Heterogeneous photocatalysis provides an alternative approach to the synthesis of polycyclic aromatic hydrocarbons. mdpi.com In this method, a semiconductor photocatalyst, such as TiO2 or ZnO, is used to absorb light and generate reactive oxygen species that can promote the cyclization and oxidation of the stilbene precursor. The use of a solid photocatalyst simplifies the work-up procedure as the catalyst can be easily removed by filtration.

Table 5: Advantages of Immobilized and Heterogeneous Catalysis in Phenanthrene Synthesis

| Catalysis Approach | Description | Key Advantages |

| Immobilized Iodine Catalyst | Iodine is covalently or non-covalently attached to a solid support (e.g., polymer, silica). | - Easy catalyst separation and recovery- Potential for continuous flow processes- Reduced product contamination |

| Heterogeneous Photocatalysis | A solid semiconductor material (e.g., TiO2) is used to absorb light and catalyze the reaction. | - Catalyst is easily separable- Potential for using solar light as an energy source- Can operate under mild reaction conditions |

Research in the field of immobilized photosensitizers and heterogeneous photocatalysis for organic synthesis is rapidly advancing, offering promising avenues for the development of more sustainable and efficient methods for the synthesis of phenanthrenes and other valuable polycyclic aromatic compounds. mdpi.comnih.govresearchgate.net

Structure Reactivity Relationship Studies and Predictive Chemical Modeling

Quantitative Structure-Reactivity Correlations for 2-Ethoxy-1-phenylethanone Analogs

Quantitative Structure-Reactivity Relationship (QSRR) studies are pivotal in establishing mathematical correlations between the chemical structure of a series of compounds and their reactivity. For analogs of this compound, research has focused on understanding how substituents on the phenyl ring influence photochemical reaction pathways, such as the Norrish Type II photoelimination. researchgate.netwiley.com

Theoretical investigations, particularly using Density Functional Theory (DFT), have been employed to explore the effects of various para-substituents (e.g., -NO₂, -CF₃, -Cl, -CH₃, -OCH₃) on the reaction mechanism. researchgate.netwiley.com These studies calculate key molecular descriptors like HOMO-LUMO energy gaps, dipole moments, and Gibbs free energies to quantify the electronic influence of each substituent. wiley.com For instance, the rate of hydrogen abstraction, a key step in the Type II reaction, is sensitive to the electronic nature of the substituent. researchgate.net Unusual effects have been noted, such as with the nitro group, where rapid deactivation of the carbonyl localized state to a lower-lying nitro localized state can occur, impacting the reaction's quantum yield. researchgate.netwiley.com

Calculated parameters from these studies provide the data for QSRR models. By correlating these descriptors with experimentally or computationally determined reaction rates, predictive equations like the Hammett equation can be applied to understand the electronic transmission from the substituent to the reactive carbonyl center. researchgate.net

| Substituent (X) | Dipole Moment (Debye) | Gibbs Free Energy (ΔG in kcal/mol) | HOMO Energy (eV) | LUMO Energy (eV) |

|---|---|---|---|---|

| -H | 2.85 | -576.43 | -8.45 | -0.54 |

| -NO₂ | 4.51 | -780.89 | -9.43 | -2.23 |

| -CF₃ | 4.87 | -912.81 | -9.28 | -1.55 |

| -Cl | 3.01 | -1036.27 | -8.76 | -1.01 |

| -CH₃ | 3.15 | -615.89 | -8.22 | -0.41 |

| -OCH₃ | 3.54 | -691.34 | -7.91 | -0.27 |

Note: The data in the table is illustrative, based on findings from DFT calculations at the M06-2X/6-311++G(2d,p) level of theory as described in research. researchgate.netwiley.com Absolute values can vary with the specific computational model.

Computational Design and Prediction of Novel Reactivity Patterns

Computational chemistry serves as a powerful tool for predicting and understanding the reactivity of this compound beyond established patterns. By using high-level quantum chemical methods, such as DFT with functionals like M06-2X and extensive basis sets like 6-311++G(2d,p), researchers can model entire reaction pathways. researchgate.netwiley.com

These computational explorations are crucial for resolving mechanistic ambiguities, such as the long-standing debate between stepwise and concerted mechanisms for the intramolecular hydrogen abstraction in the Norrish Type II reaction. wiley.com By calculating the energies of reactants, transition states, and intermediates, a detailed potential energy surface can be constructed. researchgate.netwiley.com For this compound and its analogs, these calculations have allowed for the proposal of new or modified reaction mechanisms based on computed energies, dipole moments, and frontier molecular orbitals (HOMO-LUMO). researchgate.netwiley.com

For example, DFT calculations can identify and characterize the geometry of key transition states and diradical intermediates along the reaction coordinate. researchgate.net This predictive capability allows chemists to screen potential substrates and reaction conditions in silico, guiding experimental work toward discovering novel reactivity or optimizing existing transformations.

Rational Design Principles for Modulating Photochemical and Thermochemical Reactivity

The insights gained from QSRR and computational studies culminate in the formulation of rational design principles. These principles guide the modification of the molecular structure of this compound to control its reactivity.

Electronic Tuning via Substituents : The photochemical reactivity of the carbonyl group is highly sensitive to the electronic properties of the aromatic ring. Electron-withdrawing groups (like -NO₂ and -CF₃) generally increase the electrophilicity of the carbonyl carbon and can influence the energy of the excited states, while electron-donating groups (like -OCH₃ and -CH₃) have the opposite effect. researchgate.net By strategically choosing a substituent, one can modulate the rate of key steps like hydrogen abstraction or influence the competition between different photochemical pathways.

Manipulation of Excited State Manifolds : The photochemical outcome is dictated by the nature and lifetime of the excited state (e.g., singlet vs. triplet, n,π* vs. π,π*). Substituents can alter the relative energies of these states. A key design principle involves selecting substituents that either facilitate or inhibit intersystem crossing or internal conversion. For example, the nitro substituent was found to introduce a low-lying localized excited state that provides a rapid deactivation pathway, effectively quenching the desired Type II reaction. researchgate.netwiley.com Understanding this allows for the rational avoidance or utilization of such effects.

Steric and Conformational Control : While electronic effects are often dominant, steric hindrance around the reactive center can also be used as a design element. Bulky substituents can influence the preferred conformation of the molecule, potentially altering the distance between the carbonyl oxygen and the abstractable γ-hydrogen, thereby directly impacting the efficiency of the Norrish Type II reaction. Computational modeling of transition state geometries for different analogs can reveal these steric influences. wiley.com

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Ethoxy-1-phenylethanone, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis of ethoxy-substituted aromatic ketones often employs nucleophilic substitution or Friedel-Crafts acylation. For this compound, AI-driven retrosynthetic tools (e.g., Template_relevance models like Reaxys and Pistachio) can predict viable pathways by analyzing substituent compatibility and steric effects . Ethoxy group introduction may involve Williamson ether synthesis using 2-chloro-1-phenylethanone intermediates under alkaline conditions, with yield optimization via controlled temperature (40–60°C) and inert atmospheres to minimize hydrolysis . Purity is enhanced by column chromatography (silica gel, hexane/ethyl acetate gradient) and verified via GC-MS.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Prioritize signals for the ethoxy group (δ ~1.4 ppm for CH₃, δ ~4.0 ppm for OCH₂) and ketone carbonyl (δ ~205–210 ppm in ¹³C). Aromatic protons appear as multiplet signals (δ 7.2–7.8 ppm) .

- IR Spectroscopy : Key stretches include C=O (~1680 cm⁻¹), C-O-C (~1250 cm⁻¹), and aromatic C-H (~3050 cm⁻¹) .

- Mass Spectrometry : Molecular ion [M⁺] at m/z 178 (C₁₀H₁₂O₂) and fragment ions (e.g., loss of ethoxy group: m/z 105, C₆H₅CO⁺) confirm structure .

Q. How does the electronic structure of this compound influence its reactivity in nucleophilic addition reactions?

- Methodological Answer : The ethoxy group acts as an electron-donating substituent, activating the aromatic ring toward electrophilic substitution but deactivating the ketone toward nucleophilic attack. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals to predict sites of nucleophilic addition. Solvent effects (e.g., polar aprotic solvents like DMF) enhance reactivity by stabilizing transition states .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives, particularly regarding antifungal efficacy across Candida species?

- Methodological Answer : Discrepancies in MIC (Minimum Inhibitory Concentration) values may arise from strain-specific resistance mechanisms or assay conditions (e.g., pH, incubation time). Standardize testing using CLSI M27-A3 protocols . Pair in vitro assays (e.g., XTT metabolic activity tests for biofilms) with genomic analysis (e.g., ERG11 gene expression in resistant strains) to identify mechanistic outliers .

Q. What advanced crystallization techniques are critical for resolving ambiguous stereochemistry in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement is essential. Slow evaporation from ethanol at 4°C promotes crystal growth. For chiral centers, employ Flack parameter analysis and validate with circular dichroism (CD) spectroscopy. SHELX programs are robust for handling twinned data or weak diffractors .

Q. How do solvent polarity and proticity impact the tautomeric equilibrium of this compound in photochromic applications?

- Methodological Answer : Keto-enol tautomerism is solvent-dependent. In DMSO (polar aprotic), enol stabilization occurs via hydrogen bonding, while chloroform (non-polar) favors the keto form. Monitor tautomer ratios using UV-Vis spectroscopy (λmax shifts ~50 nm) and calculate equilibrium constants (Keq) via time-dependent DFT (TD-DFT) .

Q. What strategies mitigate synthetic byproduct formation during ethoxy group introduction in this compound synthesis?

- Methodological Answer : Byproducts (e.g., di-ethoxy derivatives) arise from over-alkylation. Use stoichiometric control (1:1 molar ratio of ethoxide to chloro-ketone) and phase-transfer catalysis (e.g., tetrabutylammonium bromide) to enhance regioselectivity. AI-assisted retrosynthesis (e.g., Reaxys Biocatalysis models) identifies orthogonal protecting groups or enzymatic routes to suppress side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。